molecular formula C16H22N6O3S B2706913 N-(4-(N-(2,4-bis(dimethylamino)pyrimidin-5-yl)sulfamoyl)phenyl)acetamide CAS No. 1796988-47-0

N-(4-(N-(2,4-bis(dimethylamino)pyrimidin-5-yl)sulfamoyl)phenyl)acetamide

Cat. No. B2706913
CAS RN: 1796988-47-0
M. Wt: 378.45
InChI Key: ZIQCQPYAPBDGJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of pyrimidine derivatives, which are common heterocyclic compounds found in many natural products as well as synthetic drugs, has been studied extensively . Pyrimidines containing halogens at the 2- and 4-positions are excellent starting materials for introducing different aryl, alkyl, or heteroaryl groups into the pyrimidine ring . The nucleophilic aromatic substitution (SNAr) reaction is a general approach to the synthesis of a wide variety of pyrimidine derivatives, especially starting from the readily available halopyrimidines .


Chemical Reactions Analysis

The reactivity of the C-4 position of the halopyrimidines is generally found to be strongly preferred over C-2 . This is due to the highly electron-deficient character of the pyrimidine ring, which makes the nucleophilic aromatic substitution (SNAr) reaction a general approach to the synthesis of a wide variety of pyrimidine derivatives .

Mechanism of Action

Target of Action

The primary targets of N-(4-(N-(2,4-bis(dimethylamino)pyrimidin-5-yl)sulfamoyl)phenyl)acetamide It is known that pyrimidine derivatives, which this compound is a part of, have a wide range of pharmacological applications . They are reported to exhibit antimetabolite, anticancer, antibacterial, antiallergic, tyrosine kinase, antimicrobial, calcium channel antagonistic, anti-inflammatory, analgesic, antihypertensive, antileishmanial, antituberculostatic, anticonvulsant, diuretic and potassium-sparing, to antiaggressive activities .

Mode of Action

The exact mode of action of N-(4-(N-(2,4-bis(dimethylamino)pyrimidin-5-yl)sulfamoyl)phenyl)acetamide It can be inferred from the wide range of activities exhibited by pyrimidine derivatives that this compound likely interacts with its targets to induce a variety of biochemical changes .

Biochemical Pathways

The specific biochemical pathways affected by N-(4-(N-(2,4-bis(dimethylamino)pyrimidin-5-yl)sulfamoyl)phenyl)acetamide Given the broad spectrum of activities associated with pyrimidine derivatives, it can be inferred that this compound likely impacts multiple pathways, leading to downstream effects that contribute to its overall pharmacological profile .

Pharmacokinetics

The ADME properties (Absorption, Distribution, Metabolism, and Excretion) of N-(4-(N-(2,4-bis(dimethylamino)pyrimidin-5-yl)sulfamoyl)phenyl)acetamide The pharmacokinetic properties of pyrimidine derivatives are generally influenced by their chemical structure, which can impact their bioavailability .

Result of Action

The molecular and cellular effects of N-(4-(N-(2,4-bis(dimethylamino)pyrimidin-5-yl)sulfamoyl)phenyl)acetamide Based on the broad spectrum of activities associated with pyrimidine derivatives, it can be inferred that this compound likely induces a variety of molecular and cellular changes .

Action Environment

The influence of environmental factors on the action, efficacy, and stability of N-(4-(N-(2,4-bis(dimethylamino)pyrimidin-5-yl)sulfamoyl)phenyl)acetamide Like all chemical compounds, its activity and stability are likely to be influenced by factors such as temperature, ph, and the presence of other compounds .

properties

IUPAC Name

N-[4-[[2,4-bis(dimethylamino)pyrimidin-5-yl]sulfamoyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N6O3S/c1-11(23)18-12-6-8-13(9-7-12)26(24,25)20-14-10-17-16(22(4)5)19-15(14)21(2)3/h6-10,20H,1-5H3,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIQCQPYAPBDGJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CN=C(N=C2N(C)C)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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